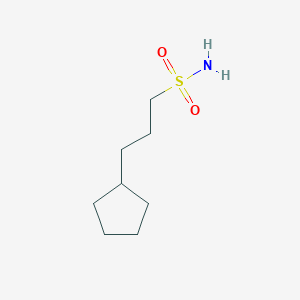
3-Cyclopentylpropane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentylpropane-1-sulfonamide is a chemical compound with the molecular formula C8H17NO2S . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentyl group attached to a propane chain, which is further connected to a sulfonamide group . The molecular weight of this compound is 191.29.Scientific Research Applications
Sulfonamides in Therapeutics and Drug Design
Sulfonamide compounds, including 3-Cyclopentylpropane-1-sulfonamide, play a significant role in therapeutics. They are utilized in various drugs such as diuretics, carbonic anhydrase inhibitors, antiepileptics, and as antiviral HIV protease inhibitors like amprenavir. Furthermore, sulfonamides show potential as anticancer agents and in Alzheimer’s disease drugs. Despite being known for over a century, sulfonamides continue to be a crucial class of compounds leading to valuable drugs and drug candidates for diverse conditions like cancer, glaucoma, inflammation, and dandruff (Gulcin & Taslimi, 2018).
Environmental Impact and Biosphere Interaction
Sulfonamides, including this compound, are not only used in healthcare and veterinary medicine but also have a significant presence in the environment, potentially affecting human health. Traces of these compounds in the biosphere, primarily from agricultural activities, have led to changes in microbial populations, which could be hazardous to human health on a global scale. Monitoring and understanding the environmental impact and interactions of sulfonamides in the biosphere are crucial for addressing potential human health hazards (Baran et al., 2011).
Role in Antibacterial and Antitumour Agents
Sulfonamides have a longstanding history in clinical use for their antibacterial, antifungal, antiparasitic, antioxidant, and antitumour properties. The chemical diversity and the potential to create a variety of derivatives from sulfonamides make them a significant focus in medicinal chemistry. They play a pivotal role in the planning and development of bioactive substances, emphasizing the relevance of this group in medicinal applications and drug development (Azevedo-Barbosa et al., 2020).
Environmental Contamination and Analysis
The widespread use of sulfonamides in medical treatment has led to their presence as environmental pollutants, posing risks as they can promote resistance in clinically relevant microorganisms. Understanding the biodegradation processes of sulfonamides is essential for effectively restoring contaminated environments. Advances in DNA sequencing and metagenomic analyses are complementing traditional cultivation-based techniques to enhance our understanding and management of sulfonamide contamination (Deng et al., 2018).
Mechanism of Action
Target of Action
3-Cyclopentylpropane-1-sulfonamide, like other sulfonamides, primarily targets enzymes involved in the synthesis of folic acid, such as dihydropteroate synthetase . Folic acid is crucial for the synthesis of nucleic acids and proteins, playing a vital role in cell growth and division .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of dihydropteroate synthetase . They mimic the natural substrate, p-aminobenzoic acid (PABA), and bind to the enzyme’s active site, preventing PABA from binding and thus inhibiting the synthesis of folic acid . This results in a decrease in nucleic acid synthesis, which inhibits cell growth and division .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, sulfonamides prevent the conversion of PABA to dihydropteroate, a precursor of folic acid . This disruption affects downstream processes that rely on folic acid, such as the synthesis of nucleic acids and proteins .
Pharmacokinetics
They are usually well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the drug, influencing its therapeutic effectiveness .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and division due to the disruption of folic acid synthesis . This leads to a decrease in the production of proteins and nucleic acids, essential components for cell growth and replication . Therefore, the drug exhibits bacteriostatic activity, controlling the spread of bacterial infections .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the drug’s effectiveness due to competitive inhibition . Additionally, the drug’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances . Furthermore, the interaction of sulfonamides with gut microbiota can contribute to the drug’s overall effect .
properties
IUPAC Name |
3-cyclopentylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S/c9-12(10,11)7-3-6-8-4-1-2-5-8/h8H,1-7H2,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIINLTHAAGFVDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

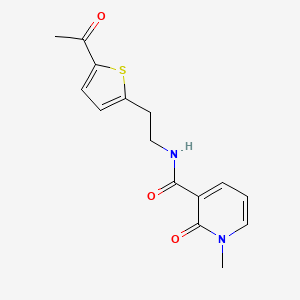
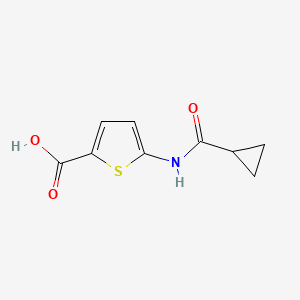
![2-[5-(2-phenylethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid](/img/structure/B2421915.png)
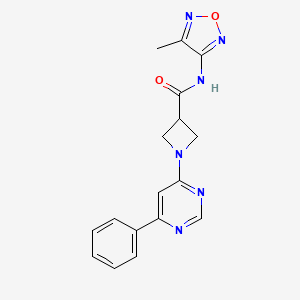

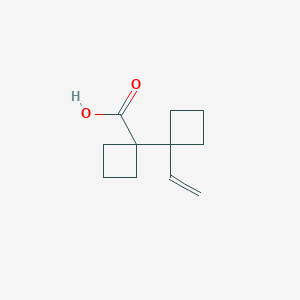

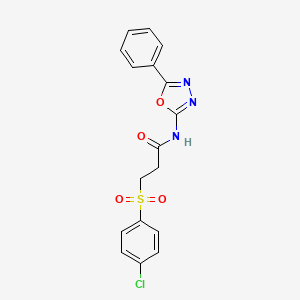

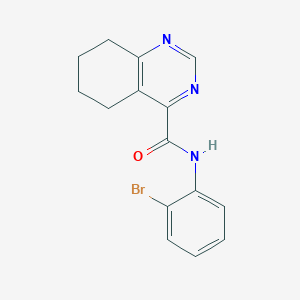
![N-[(2-Pyrrolidin-1-ylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B2421929.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B2421930.png)
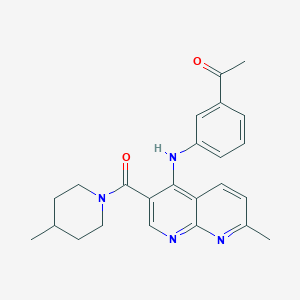
![8-Benzoyl-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2421932.png)